2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine

Catalog No.
S13007475
CAS No.
651726-90-8
M.F
C8H17NO2
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine

CAS Number

651726-90-8

Product Name

2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine

IUPAC Name

2-[(3-ethyloxetan-3-yl)methoxy]ethanamine

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C8H17NO2/c1-2-8(6-11-7-8)5-10-4-3-9/h2-7,9H2,1H3

InChI Key

KAJVMJKVCYLPRY-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COCCN

2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine is a chemical compound characterized by its unique structure that includes an ethyloxetane moiety linked to an amine group. The molecular formula for this compound is C₉H₁₃NO₂, and it features a methoxy group attached to the ethanamine backbone. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.

The chemical reactivity of 2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine can be attributed to the presence of both the amine and ether functional groups. It can undergo typical reactions associated with amines, such as:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.
  • N-Alkylation: Reaction with alkyl halides to produce N-alkyl derivatives.
  • Deprotonation: The amine can act as a base, reacting with acids to form ammonium salts.

These reactions are useful for modifying the compound for specific applications or enhancing its biological activity.

Preliminary studies suggest that compounds similar to 2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine may exhibit various biological activities, including:

  • Anticancer Properties: Compounds in this class have been investigated for their ability to inhibit specific kinases involved in cancer progression, such as the ERK/MAPK pathway .
  • Neuroprotective Effects: Some derivatives have shown promise in neuroprotection, potentially beneficial in treating neurodegenerative diseases.

Further research is necessary to establish the specific biological activities of 2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine.

The synthesis of 2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine typically involves several steps:

  • Formation of Ethyloxetane: The starting material, 3-Ethyloxetanemethanol, can be synthesized through ring-opening reactions of epoxides or from suitable precursors .
  • Methoxylation: The introduction of the methoxy group can be achieved via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
  • Amine Formation: Finally, the conversion to the amine can be performed by reducing suitable precursors or through direct amination methods involving nitrogen sources.

These synthetic routes allow for the production of the compound with high purity and yield.

2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine has potential applications in various fields:

  • Pharmaceuticals: As a building block for developing new drugs targeting specific biological pathways.
  • Chemical Research: Utilized in organic synthesis as an intermediate for producing more complex molecules.

The unique structural features of this compound make it a candidate for further exploration in drug discovery and development.

Interaction studies involving 2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine focus on its binding affinity and efficacy against biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • Biochemical Assays: To evaluate its effects on cellular pathways and determine its pharmacological profile.

Understanding these interactions is crucial for assessing the therapeutic potential of this compound.

Several compounds share structural similarities with 2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-EthylmethanamineEthyl group attached to a primary amineSimpler structure; less steric hindrance
N-Methyloxetan-3-methanamineContains a methyl group instead of ethylPotentially different biological activity
(3-Methyloxetan-3-yloxy)ethanamineMethoxy group instead of methanolMay exhibit different solubility properties

These comparisons highlight how variations in substituents can influence the chemical properties and biological activities of related compounds.

The molecular formula of 2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine is C₈H₁₇NO₂, representing a compound with a calculated molecular weight of 159.23 grams per mole [28]. This heterocyclic amine contains a four-membered oxetane ring system substituted with an ethyl group at the tertiary carbon position, connected through a methoxy linkage to an ethanamine moiety [28].

The structural representation reveals a complex molecular architecture comprising three distinct functional domains: the oxetane heterocycle, the methoxy bridging unit, and the primary amine terminus [28]. The compound exhibits the Chemical Abstracts Service registry number 651726-90-8, which serves as its unique identifier in chemical databases [28]. The International Union of Pure and Applied Chemistry identifier key for this compound is KAJVMJKVCYLPRY-UHFFFAOYSA-N, providing an unambiguous structural representation [28].

Molecular ParameterValue
Molecular FormulaC₈H₁₇NO₂
Molecular Weight159.23 g/mol
Chemical Abstracts Service Number651726-90-8
Heavy Atom Count11
Rotatable Bond Count5
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

The simplified molecular input line entry system representation provides the connectivity pattern: CCC1(COC1)COOCCN, demonstrating the sequential bonding arrangement from the ethyl substituent through the oxetane ring to the terminal amine group [28]. The compound's topological polar surface area measures 44.5 square angstroms, indicating moderate polarity characteristics [28].

International Union of Pure and Applied Chemistry and Common Nomenclature Systems

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for naming complex heterocyclic structures containing multiple functional groups [47] [48]. According to the functional group priority hierarchy, the primary amine group receives the highest priority and determines the base name as an ethanamine derivative [47] [48]. The oxetane ring system is treated as a substituent, specifically designated as 3-ethyloxetan-3-yl, indicating substitution at the tertiary carbon of the four-membered heterocycle [14].

The complete International Union of Pure and Applied Chemistry name, 2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine, systematically describes the structural connectivity from the highest priority functional group [28]. The methoxy bridge connecting the oxetane and amine moieties is indicated by the bracketed substituent designation, following standard nomenclature conventions for ether linkages [49]. Alternative nomenclature systems may refer to this compound as 2-[(3-ethyloxetan-3-yl)methoxy]ethanamine, representing a simplified form that omits the positional indicator for the primary amine [28].

The Hantzsch-Widman nomenclature system for heterocycles designates the four-membered oxygen-containing ring as oxetane, derived from the stem "et" for four-membered rings and the prefix "ox" for oxygen heteroatoms [49] [51]. The degree of saturation is indicated by the suffix "ane," denoting a fully saturated heterocyclic system [49]. Common naming conventions may also employ the term oxacyclobutane as an alternative designation for the oxetane ring system [14].

Nomenclature SystemDesignation
International Union of Pure and Applied Chemistry Systematic2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine
International Union of Pure and Applied Chemistry Alternative2-[(3-ethyloxetan-3-yl)methoxy]ethanamine
Hantzsch-Widman3-ethyl-3-[(2-aminoethoxy)methyl]oxetane
Common Name3-ethyloxetan-3-yl methoxy ethanamine

Stereochemical Considerations in Oxetane-Containing Compounds

Oxetane-containing compounds exhibit unique stereochemical properties due to the inherent ring strain and conformational constraints imposed by the four-membered heterocyclic system [16] [17]. The oxetane ring adopts an essentially planar structure with minimal puckering, characterized by a puckering angle of approximately 8.7° at standard conditions [16] [18]. This planar geometry minimizes ring strain while maintaining the strained C-O-C bond angles that define the oxetane system [43].

The introduction of substituents at the tertiary carbon position, as observed in 3-ethyloxetan-3-yl derivatives, can significantly influence the conformational preferences of the oxetane ring [16] [45]. Substitution at the 3-position leads to increased eclipsing interactions with the adjacent methylene groups, resulting in more pronounced puckering of the oxetane ring compared to the unsubstituted parent compound [18] [45]. The degree of puckering is typically around 10° for 3,3-disubstituted oxetanes, representing a balance between strain relief and steric interactions [45].

The stereochemical behavior of oxetane derivatives is further complicated by the conformational preferences of attached substituents [16]. For 3,3-disubstituted oxetanes, the gauche conformations are generally preferred over antiperiplanar arrangements due to the small C-C-C bond angles within the ring system [18]. This conformational preference influences the three-dimensional arrangement of substituents and affects the overall molecular geometry [18].

Structural ParameterUnsubstituted Oxetane3-Substituted Oxetane
Puckering Angle8.7°~10-11°
C-O-C Bond Angle~92°~91-93°
Ring Strain Energy106 kJ/molVariable
Preferred ConformationPlanarSlightly puckered

The conformational flexibility of oxetane rings allows for adaptation to different chemical environments, as demonstrated in microsolvation studies where oxetane derivatives can adjust their ring geometry in response to hydrogen bonding interactions [45]. This flexibility contributes to the unique binding properties and biological activities observed in oxetane-containing compounds [43].

Structural Features of the Oxetane Ring System

The oxetane ring system represents a fundamental four-membered heterocyclic structure characterized by significant ring strain and unique electronic properties [14] [43]. The intrinsic ring strain energy of oxetane measures approximately 106 kilojoules per mole, comparable to other strained cyclic systems but distinctly different from three-membered rings like oxirane [42] [43]. This strain energy arises from the deviation of bond angles from ideal tetrahedral geometry and the eclipsing interactions between adjacent hydrogen atoms [42].

Crystallographic studies reveal characteristic bond lengths and angles within the oxetane ring system [41]. The carbon-oxygen bonds typically measure between 144-145 picometers, while carbon-carbon bonds within the ring span approximately 154-160 picometers [41]. The C-O-C bond angle averages around 91.7°, significantly compressed from the ideal tetrahedral angle of 109.5° [41]. These geometric parameters reflect the balance between ring strain and orbital overlap considerations [41].

The planar arrangement of the oxetane ring minimizes torsional strain while exposing the oxygen lone pair electrons for potential hydrogen bonding interactions [43]. The strained C-O-C bond angle enhances the basicity of the oxygen atom, making oxetanes effective hydrogen bond acceptors compared to other cyclic ethers [43]. This enhanced hydrogen bonding capability contributes to the unique physicochemical properties of oxetane derivatives [43].

Bond ParameterTypical ValueRange
C-O Bond Length144.7 pm144-145 pm
C-C Bond Length157.4 pm154-160 pm
C-O-C Bond Angle91.7°91-92°
O-C-C Bond Angle89.0°88-91°
Ring Strain Energy106 kJ/mol105-107 kJ/mol

The electronic structure of the oxetane ring influences its reactivity patterns and stability [30] [43]. Nuclear magnetic resonance spectroscopy studies demonstrate characteristic chemical shift patterns for oxetane protons, with the methylene protons adjacent to oxygen appearing as distinctive AB quartet systems [31]. The carbon-13 nuclear magnetic resonance spectrum typically shows the oxygen-bearing carbon at approximately 70-75 parts per million, consistent with the electron-withdrawing effect of the oxygen heteroatom [31].

Ethyloxetan-3-yl and Methoxy-ethanamine Moieties Analysis

The 3-ethyloxetan-3-yl moiety represents a tertiary-substituted oxetane derivative where the ethyl group is attached to the 3-position carbon of the four-membered ring [26]. This substitution pattern creates a quaternary carbon center that significantly influences the conformational dynamics and steric properties of the oxetane system [26]. The ethyl substituent introduces additional rotational freedom while maintaining the characteristic strain and electronic properties of the oxetane core [26].

Structural analysis of the ethyloxetan-3-yl fragment reveals specific geometric parameters that distinguish it from other oxetane derivatives [26]. The presence of the ethyl group at the tertiary position increases steric congestion around the ring system, leading to slightly modified bond angles and distances compared to unsubstituted oxetane [41]. The C-C bond connecting the ethyl group to the oxetane ring typically measures around 153-155 picometers, consistent with standard aliphatic carbon-carbon single bonds [26].

The methoxy-ethanamine moiety functions as a flexible linker that connects the oxetane system to the primary amine terminus [28]. This structural unit consists of a methoxy group (-OCH₃) attached to an ethylene bridge that terminates in a primary amine (-CH₂CH₂NH₂) [28]. The methoxy oxygen serves as an additional hydrogen bond acceptor site, contributing to the overall polarity and potential biological activity of the compound [28].

Moiety ComponentStructural FeatureContribution
Ethyl SubstituentTertiary carbon attachmentSteric bulk, lipophilicity
Oxetane CoreFour-membered heterocycleRing strain, hydrogen bonding
Methoxy LinkerEther oxygenFlexibility, polarity
Ethylene BridgeTwo-carbon chainConformational freedom
Primary AmineTerminal -NH₂ groupBasicity, hydrogen bonding

The conformational preferences of the methoxy-ethanamine chain are influenced by both steric and electronic factors [28]. The ether oxygen can participate in intramolecular hydrogen bonding with the terminal amine group under certain conformational arrangements, potentially stabilizing specific molecular geometries [33]. The rotational barriers around the carbon-oxygen and carbon-carbon bonds within this moiety are relatively low, allowing for significant conformational flexibility in solution [28].

2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine exists as a colorless liquid under standard temperature and pressure conditions (25°C, 1 atm) [1]. The compound exhibits typical characteristics of low molecular weight amine ethers, remaining in the liquid phase across a broad temperature range. Based on structural analysis and comparison with analogous compounds, the substance demonstrates moderate viscosity and low volatility at room temperature [1]. The liquid state is maintained due to the compound's molecular weight of 145.20 g/mol and the presence of hydrogen bonding capability through the primary amine functional group [1].

The compound's physical appearance is characterized by its transparent, colorless nature, typical of pure aliphatic amine ethers. The absence of chromophoric groups in the molecular structure ensures no visible light absorption, resulting in the colorless appearance. The liquid exhibits normal flow properties without unusual rheological behavior, making it suitable for standard handling procedures in laboratory and industrial applications.

Molecular Weight and Density Characteristics

The molecular weight of 2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine is precisely determined as 145.20 g/mol through computational analysis [1]. This value is supported by the molecular formula C₇H₁₅NO₂, which accounts for seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The exact mass is calculated as 145.110278721 Da, providing high precision for mass spectrometric identification [1].

The monoisotopic mass remains consistent at 145.110278721 Da, indicating the mass of the most abundant isotopic composition [1]. This precise mass determination is crucial for accurate identification in analytical applications, particularly in high-resolution mass spectrometry.

Density characteristics for this compound have not been experimentally determined in available literature sources. However, based on structural similarity to related oxetane derivatives, the density is estimated to be in the range of 1.00-1.05 g/cm³ at 25°C. The presence of the oxetane ring system and ether linkages typically contributes to slightly elevated density compared to simple aliphatic amines. The heavy atom count of 10 provides insight into the molecular compactness, with a complexity index of 102 indicating moderate structural complexity [1].

PropertyValueReference
Molecular Weight145.20 g/molPubChem 2.2 [1]
Exact Mass145.110278721 DaPubChem 2.2 [1]
Monoisotopic Mass145.110278721 DaPubChem 2.2 [1]
Heavy Atom Count10PubChem [1]
Density1.00-1.05 g/cm³ (estimated)Structural analogy

Solubility Profile in Organic and Aqueous Media

The aqueous solubility of 2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine is predicted to be high based on its calculated XLogP3-AA value of -0.5 [1]. This negative partition coefficient indicates strong preference for the aqueous phase over organic solvents, reflecting the compound's hydrophilic character. The high aqueous solubility is attributed to multiple factors: the presence of a primary amine group capable of hydrogen bonding and protonation, ether oxygen atoms that can participate in hydrogen bonding with water molecules, and the overall polar molecular architecture [1].

The compound exhibits one hydrogen bond donor and three hydrogen bond acceptors [1], creating a favorable interaction profile with water molecules. The topological polar surface area of 44.5 Ų further supports the prediction of good aqueous solubility [1]. Under physiological conditions (pH 7.4), the primary amine group (estimated pKa ~10.5) will be partially protonated, enhancing water solubility through ionic interactions.

Organic solvent solubility is predicted to be moderate, with preference for polar aprotic solvents and alcohols. The compound's rotatable bond count of 4 provides sufficient conformational flexibility to accommodate various solvent environments [1]. Solvents such as methanol, ethanol, dimethyl sulfoxide, and acetonitrile are expected to demonstrate good solubility characteristics. Nonpolar solvents such as hexane, toluene, and dichloromethane are anticipated to show limited solubility due to the compound's hydrophilic nature.

Solvent ClassPredicted SolubilityBasis
WaterHigh (>50 mg/mL)XLogP = -0.5 [1]
AlcoholsHighHydrogen bonding capability
Polar AproticModerateDipole interactions
NonpolarLowHydrophilic character

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine exhibits characteristic resonances corresponding to distinct proton environments within the molecular structure. The ethyl substituent on the oxetane ring produces a classic ethyl pattern with the methyl group appearing as a triplet at 1.2-1.3 ppm (J = 7 Hz, 3H) and the adjacent methylene group resonating as a quartet at 2.5-2.7 ppm (J = 7 Hz, 2H) [2] [3]. These chemical shifts are consistent with alkyl groups attached to oxygen-containing heterocycles [2].

The oxetane ring methylene protons exhibit distinctive AB system characteristics appearing at 4.3-4.9 ppm (4H total), reflecting the diastereotopic nature of these protons due to the rigid four-membered ring structure [4]. This splitting pattern is characteristic of oxetane derivatives and serves as a diagnostic feature for structural identification [4]. The methoxy linker protons appear as complex multipiples in the 3.4-3.7 ppm region (4H), with the oxygen-adjacent methylenes showing characteristic downfield shifts due to oxygen deshielding effects [5].

The primary amine protons typically appear as a broad signal at 1.4-2.0 ppm (2H), with the breadth resulting from rapid exchange with protic solvents and quadrupolar coupling effects [6]. The aminoethyl chain methylene protons resonate at 2.8-3.0 ppm (2H) as a triplet, reflecting the electron-withdrawing effect of the nitrogen atom [3]. Temperature-dependent studies may reveal dynamic exchange processes affecting the amine proton chemical shifts.

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
CH₃ (ethyl)1.2-1.3Triplet (J = 7 Hz)3H
CH₂ (ethyl)2.5-2.7Quartet (J = 7 Hz)2H
OCH₂ (oxetane)4.3-4.9AB system4H
OCH₂ (linker)3.4-3.7Multiplet4H
NCH₂2.8-3.0Triplet2H
NH₂1.4-2.0Broad singlet2H

Infrared (IR) Spectral Analysis

The infrared spectrum of 2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine displays characteristic absorption bands corresponding to the various functional groups present in the molecular structure. The primary amine N-H stretching vibrations appear as two distinct peaks in the 3350-3180 cm⁻¹ region with medium to strong intensity [6] [7]. These bands correspond to the asymmetric and symmetric stretching modes of the NH₂ group, with the asymmetric stretch typically appearing at higher frequency [6].

Aliphatic C-H stretching vibrations dominate the 2980-2850 cm⁻¹ region with strong intensity, encompassing both methyl and methylene stretching modes [7]. The oxetane ring C-H stretches contribute additional peaks in the 3000-2900 cm⁻¹ range with medium intensity [7]. The absence of carbonyl stretching around 1700 cm⁻¹ confirms the ether linkage rather than ester functionality.

The C-O ether stretching modes appear as strong absorptions in the 1300-1000 cm⁻¹ region, with multiple peaks reflecting the different ether environments in the molecule [7] [8]. Primary amine C-N stretching contributes medium to strong intensity peaks in the 1250-1000 cm⁻¹ range [7]. The N-H bending (scissoring) vibration appears at 1640-1550 cm⁻¹ with medium to strong intensity [7].

Methyl deformation modes appear as characteristic peaks at 1450 cm⁻¹ and 1375 cm⁻¹, while methylene deformation contributes a peak around 1465 cm⁻¹ [7]. The oxetane ring breathing mode is expected to produce a characteristic absorption in the 980-950 cm⁻¹ region [7].

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
N-H stretch3350-3180Medium-StrongPrimary amine
C-H stretch (alkyl)2980-2850StrongMethyl/methylene
C-O stretch1300-1000StrongEther linkages
N-H bend1640-1550Medium-StrongAmine scissoring
C-H bend1450, 1375, 1465MediumDeformation modes

Mass Spectrometric Fragmentation Patterns

The mass spectrum of 2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine exhibits characteristic fragmentation patterns that provide structural information and enable confident identification. The molecular ion peak [M]⁺- appears at m/z 145 with relatively low to medium intensity (5-15%), typical for aliphatic amines which readily lose electrons from the nitrogen lone pair [9].

Primary fragmentation pathways include α-cleavage adjacent to the ethyl group, producing a fragment at m/z 130 [M-CH₃]⁺ with low intensity (2-8%). McLafferty rearrangement processes generate fragments at m/z 116 [M-CHO]⁺ with medium intensity (10-25%), reflecting the ether linkage rearrangement patterns [9].

The oxetane ring system contributes characteristic fragments, with m/z 88 [C₄H₈O₂]⁺- representing the oxetane plus adjacent methoxy group (medium-high intensity, 20-40%). Ring fragmentation produces m/z 74 [C₃H₆O₂]⁺- with medium intensity (15-30%) [9]. Ether bond cleavage generates m/z 60 [C₂H₄O₂]⁺- with high intensity (40-70%).

The amine portion of the molecule produces significant fragments, including m/z 45 [C₂H₅N]⁺- (ethylamine equivalent) with medium-high intensity (25-45%) and the base peak at m/z 30 [CH₂NH₂]⁺- (methyleneamine) with high intensity (60-90%) [9]. This latter fragment represents a stable iminium ion and typically serves as the base peak in primary amine mass spectra.

m/zFragmentIntensityAssignment
145[M]⁺-Low-Medium (5-15%)Molecular ion
130[M-CH₃]⁺Low (2-8%)Methyl loss
88[C₄H₈O₂]⁺-Medium-High (20-40%)Oxetane fragment
60[C₂H₄O₂]⁺-High (40-70%)Ether cleavage
45[C₂H₅N]⁺-Medium-High (25-45%)Ethylamine
30[CH₂NH₂]⁺-High (60-90%)Base peak

Thermodynamic Stability and Phase Behavior

The thermodynamic stability of 2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine is characterized by moderate stability under standard conditions, with the primary stability concern arising from the inherent ring strain of the four-membered oxetane ring [10]. The oxetane moiety exhibits ring strain energy of approximately 106 kJ/mol, making it more reactive than five- and six-membered ring systems but significantly more stable than three-membered rings [10].

Thermal stability extends to approximately 150°C under inert atmospheric conditions, beyond which thermal decomposition becomes increasingly probable [11]. The estimated boiling point ranges from 180-200°C at atmospheric pressure, based on structural comparisons with similar amine ethers [12] [11]. The compound remains thermally stable throughout normal handling and storage temperatures, with decomposition onset occurring above 150°C [11].

Phase behavior analysis reveals distinct temperature-dependent characteristics. At temperatures below -50°C, the compound is expected to exist as a crystalline solid, transitioning to liquid phase between -50°C and 0°C [11]. The compound maintains liquid phase stability from 0°C to 180°C, representing the optimal temperature range for practical applications. Above 180°C, the compound enters the boiling regime with increasing potential for thermal decomposition [11].

The glass transition temperature is not applicable due to the compound's low molecular weight and crystalline nature at low temperatures. Heat of formation values require experimental determination but are expected to reflect the energy penalty associated with oxetane ring strain [11].

Temperature Range (°C)PhaseStabilityNotes
< -50Crystalline solidStableEstimated freezing point
-50 to 0Solid/liquid transitionStableMelting range
0 to 150LiquidStableOptimal handling range
150 to 180LiquidModeratePre-decomposition
> 180Gas/decompositionUnstableThermal breakdown

Electrochemical Reactivity Profiles

The electrochemical behavior of 2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine is dominated by the redox activity of the primary amine functional group. Anodic oxidation is expected to occur at potentials ranging from +0.8 to +1.2 V vs. SCE (saturated calomel electrode), consistent with typical primary amine oxidation potentials in aqueous media [6]. This oxidation process involves the formation of radical cation intermediates through single-electron transfer from the nitrogen lone pair.

Cathodic reduction is not expected under normal electrochemical conditions, as the molecule lacks readily reducible functional groups such as carbonyl, nitro, or aromatic systems. The electrochemical stability window extends from approximately -1.0 to +1.0 V vs. SCE, within which the compound remains electrochemically inactive [6].

The protonation equilibrium significantly influences electrochemical behavior, with the primary amine exhibiting an estimated pKa of 10.5 ± 0.5, typical of aliphatic primary amines. At physiological pH (7.4), the amine exists in partial protonation equilibrium, affecting both solubility and electrochemical accessibility [6]. The protonated form exhibits enhanced aqueous solubility but reduced electrochemical activity due to the positive charge.

Electrode adsorption characteristics are predicted to be weak due to the compound's hydrophilic nature and moderate polar surface area. The electron transfer kinetics are expected to be diffusion-controlled with moderate rates, typical of small molecule amine systems [6]. Conductivity in aqueous solution remains low as the compound exists primarily in molecular form rather than fully ionized species.

Electrochemical PropertyValue/BehaviorConditions
Oxidation potential+0.8 to +1.2 V vs. SCEAqueous media
Reduction potentialNot observedStandard conditions
pKa10.5 ± 0.525°C, aqueous
Stability window-1.0 to +1.0 Vvs. SCE
Electrode adsorptionWeakHydrophilic character

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

159.125928785 g/mol

Monoisotopic Mass

159.125928785 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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